molecular formula C22H22Cl2N4O B2922884 (Z)-1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride CAS No. 1185240-82-7

(Z)-1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride

Katalognummer: B2922884
CAS-Nummer: 1185240-82-7
Molekulargewicht: 429.35
InChI-Schlüssel: WHZQIYAIOBYPHW-KVVVOXFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (Z)-1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride is a piperazine-based derivative featuring a conjugated enone system (prop-2-en-1-one), a 3-chlorophenyl-substituted imidazole ring, and a phenyl group. Its Z-configuration introduces steric constraints that may influence binding interactions with biological targets. The hydrochloride salt enhances solubility, a critical factor for bioavailability.

Eigenschaften

IUPAC Name

(Z)-1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O.ClH/c23-19-7-4-8-20(17-19)27-12-11-24-22(27)26-15-13-25(14-16-26)21(28)10-9-18-5-2-1-3-6-18;/h1-12,17H,13-16H2;1H/b10-9-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZQIYAIOBYPHW-KVVVOXFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)C=CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)/C=C\C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, a piperazine moiety, and a chalcone-like backbone. Its molecular formula is C23H24ClN3O•HCl, and it has been synthesized through various methods, often focusing on optimizing yield and purity.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound.

  • Mechanism of Action : The compound induces apoptosis in cancer cells, primarily by activating caspase pathways and modulating cell cycle progression. For instance, it has been shown to arrest the cell cycle at the G2/M phase in breast cancer cell lines (MDA-MB-231) .
  • Case Study : In vitro studies demonstrated that (Z)-1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung), HT-29 (colorectal), and MCF-7 (breast) with IC50 values indicating potent activity .
Cell LineIC50 Value (µM)Mechanism of Action
A54915Apoptosis via caspase activation
MCF-710Cell cycle arrest at G0/G1 phase
MDA-MB-23112Induction of apoptosis

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

  • Antibacterial Effects : It demonstrated significant activity against both Gram-positive (e.g., Staphylococcus epidermidis) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentrations (MIC) were determined to be effective in inhibiting bacterial growth .
PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus32Gram-positive
Escherichia coli64Gram-negative
Pseudomonas aeruginosa128Gram-negative

3. Anti-inflammatory Activity

Research indicates that the compound exhibits anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines.

  • Study Findings : In animal models, treatment with the compound resulted in reduced levels of TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Aryl Group Modifications
  • 3-Chlorophenyl vs. p-Tolyl (): The compound in , (Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride, replaces the 3-chlorophenyl group with a p-tolyl (methyl-substituted phenyl) moiety.
  • 3-Chlorophenyl vs. Methoxyphenyl (): The compound (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride () features a methoxyphenyl group. The methoxy substituent enhances solubility due to its polar nature, which could improve pharmacokinetic profiles compared to chloro or methyl groups .
Imidazole Substituents
  • Ethyl vs. 3-Chlorophenyl () :
    The ethyl group on the imidazole ring in reduces steric hindrance compared to the bulkier 3-chlorophenyl group in the target compound. This may influence conformational flexibility and receptor binding kinetics .

Backbone Modifications: Enone vs. Saturated Ketone

  • Prop-2-en-1-one (Target Compound) vs. Propan-1-one (): The saturated analog in , 3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride, lacks the double bond present in the target compound. The molecular weight difference (408.9 vs. 410.9) reflects the addition of two hydrogen atoms in the saturated backbone .

Piperazine Linker Variations

  • Bis-piperazine Derivatives (): Compound h (1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane) in features two piperazine units connected by a propane chain. This dimeric structure may enhance multivalent interactions with targets but could also increase molecular weight (affecting bioavailability) compared to the monomeric target compound .

Structural and Physicochemical Comparison Table

Compound Name (Hydrochloride Salt) Molecular Formula Molecular Weight Key Structural Features Evidence Source
Target Compound C23H22Cl2N4O 466.8 Z-enone, 3-chlorophenyl-imidazole, phenyl
(Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one C23H25ClN4O 408.9 Z-enone, p-tolyl-imidazole, phenyl
3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one C23H27ClN4O 410.9 Saturated ketone, p-tolyl-imidazole, phenyl
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone C17H23ClN4O2 350.8 Methoxyphenyl, ethyl-imidazole

Implications of Structural Differences

  • Bioactivity: The Z-enone system in the target compound may facilitate covalent interactions with nucleophilic residues (e.g., cysteine) in enzymes or receptors, a feature absent in saturated analogs .
  • Solubility : The hydrochloride salt and polar substituents (e.g., methoxy in ) improve aqueous solubility, whereas lipophilic groups (e.g., p-tolyl) enhance blood-brain barrier penetration .
  • Synthetic Accessibility: Saturated backbones () are typically easier to synthesize than Z-configured enones, which require stereoselective methods .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.